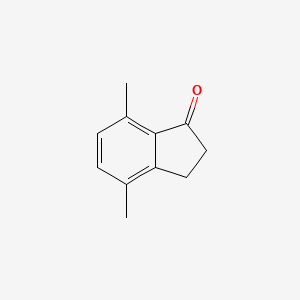

4,7-Dimethyl-1-indanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQTQUHBZZQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277443 | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-60-5 | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-DIMETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445Z3A6WF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Computational Characterization of 4,7 Dimethyl 1 Indanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through various NMR techniques, it is possible to deduce the connectivity of atoms, their spatial relationships, and the electronic environment of the nuclei.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4,7-Dimethyl-1-indanone, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the aliphatic methylene protons, and the two methyl groups.

The aromatic region would likely show two singlets, or a complex splitting pattern depending on the solvent and resolution, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating methyl groups and the electron-withdrawing carbonyl group. The two methyl groups attached to the aromatic ring are expected to appear as sharp singlets in the upfield region of the spectrum.

The methylene protons at the C2 and C3 positions of the indanone ring system typically present as triplets or more complex multiplets due to spin-spin coupling with each other. Specifically, the protons at C2, being adjacent to the carbonyl group, would be deshielded and appear at a lower field compared to the protons at C3.

For a closely related compound, 2,5,7-trimethyl-1-indanone , the reported ¹H-NMR spectrum in CDCl₃ shows the following characteristic peaks: a doublet at 1.27 ppm (3H), singlets at 2.36 ppm (3H) and 2.58 ppm (3H), a double doublet at 3.25 ppm (1H), and two singlets in the aromatic region at 6.90 ppm (1H) and 7.04 ppm (1H) sigmaaldrich.com. This provides a valuable reference for predicting the spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | ~7.0-7.5 | d | ~8.0 |

| Aromatic-H | ~7.0-7.5 | d | ~8.0 |

| CH₂ (C2) | ~2.6-2.8 | t | ~6.0 |

| CH₂ (C3) | ~3.0-3.2 | t | ~6.0 |

| CH₃ (C4) | ~2.3-2.5 | s | - |

| CH₃ (C7) | ~2.3-2.5 | s | - |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The most downfield signal is expected for the carbonyl carbon (C1) due to its significant deshielding, typically appearing in the range of 190-220 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The quaternary carbons (C3a, C7a, C4, and C7) will generally have lower intensities compared to the protonated carbons. The signals for the two methyl carbons will be found in the upfield region, typically between 15-25 ppm. The methylene carbons of the five-membered ring (C2 and C3) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~207 |

| C2 (CH₂) | ~26 |

| C3 (CH₂) | ~37 |

| C3a | ~155 |

| C4 | ~138 |

| C5 | ~127 |

| C6 | ~135 |

| C7 | ~144 |

| C7a | ~134 |

| CH₃ (at C4) | ~19 |

| CH₃ (at C7) | ~21 |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium-Strong |

| C=O (Ketone) | Stretch | ~1710 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Weak |

| CH₂ | Bend | ~1465 | Medium |

| CH₃ | Bend | ~1380 | Medium |

Note: This is a predicted table based on general principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (160.21 g/mol ). The fragmentation of the molecular ion would lead to the formation of various fragment ions. Common fragmentation pathways for indanones involve the loss of small neutral molecules such as CO, C₂H₄, or methyl radicals. The stability of the resulting carbocations will dictate the relative abundance of the fragment peaks. A prominent fragment might be expected from the loss of a methyl group ([M-15]⁺), leading to a stable benzylic cation. Another likely fragmentation is the loss of carbon monoxide ([M-28]⁺).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion |

| 145 | [C₁₀H₉O]⁺ | CH₃ |

| 132 | [C₁₀H₁₂]⁺ | CO |

| 117 | [C₉H₉]⁺ | CO + CH₃ |

Note: This is a predicted table based on general fragmentation patterns of ketones. The actual fragmentation will depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₁H₁₂O), HRMS would confirm the exact mass of the molecular ion to be 160.0888, distinguishing it from other ions with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for the unambiguous identification of the compound.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining molecular structures, bond lengths, and bond angles, offering definitive proof of a compound's connectivity and conformation.

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, the synthesis of this compound has been reported, along with the preparation of its oxime, semicarbazone, and phenylhydrazone derivatives. uni.edu The characterization of these derivatives suggests that suitable crystals for X-ray diffraction could potentially be grown.

To illustrate the type of data obtained from such an analysis, the crystallographic study of a related compound, 4-Hydroxyindan-1-one, provides a relevant example. nih.gov The crystal structure of 4-Hydroxyindan-1-one was determined to be monoclinic with the space group C2/c. The unit cell parameters were found to be a = 13.5890(6) Å, b = 8.6160(3) Å, and c = 13.9435(6) Å, with a β angle of 116.738(6)°. nih.gov The molecule was observed to be essentially planar. nih.gov In its crystal structure, molecules are linked by intermolecular O—H···O and C—H···O hydrogen bonds, forming infinite one-dimensional chains. nih.gov This level of detail in molecular and supramolecular structure is what can be expected from a single-crystal X-ray diffraction study of this compound.

Table 1: Example Crystal Data for 4-Hydroxyindan-1-one

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₉H₈O₂ |

| Molecular Weight | 148.15 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.5890 (6) |

| b (Å) | 8.6160 (3) |

| c (Å) | 13.9435 (6) |

| β (°) | 116.738 (6) |

| Volume (ų) | 1457.98 (13) |

| Z | 8 |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to investigate the properties of molecules. These methods are particularly useful for predicting molecular geometries, electronic structures, and spectroscopic properties, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties.

A primary application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. acs.org For indanone derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For instance, a computational study on 5,6-dimethoxy-1-indanone (B192829) utilized DFT with the B3LYP functional to determine its optimized geometry. nih.gov The calculated bond lengths for the C=O group and the C-C bonds within the five- and six-membered rings were found to be in good agreement with experimental data from X-ray crystallography. nih.gov

Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, can also be performed using DFT. nih.gov For substituted indanones, this can reveal the preferred orientation of substituent groups and the puckering of the five-membered ring. nih.gov

Table 2: Representative Calculated vs. Experimental Bond Lengths (Å) for 5,6-dimethoxy-1-indanone

| Bond | Calculated (B3LYP) nih.gov | Experimental (XRD) nih.gov |

|---|---|---|

| C=O | 1.213 | 1.211 (4) |

| C-C (aromatic) | 1.383 - 1.431 | Not specified |

| C-C (aliphatic) | 1.473 - 1.546 | Not specified |

DFT calculations provide valuable information about the electronic states of a molecule. By analyzing the molecular orbitals, one can understand the distribution of electrons and identify regions of high or low electron density. This is crucial for predicting a molecule's reactivity and spectroscopic behavior. A calorimetric and computational study of 1-indanone (B140024), 2-indanone, and 1,3-indandione (B147059) employed DFT to assess their energetic stabilities. nih.govacs.org Such calculations can determine the total energy, dipole moment, and other electronic parameters that characterize the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

Density Functional Theory (DFT) Calculations

Vibrational Spectra Prediction

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of this compound and its derivatives. These predictions provide valuable insights into the molecule's structural and bonding characteristics. By comparing calculated spectra with experimental data, researchers can confirm molecular structures and assign specific vibrational modes to observed spectral bands.

For instance, in the analysis of related indanone derivatives, DFT calculations have been successfully employed to assign vibrational frequencies. Key vibrational modes for the indanone core include:

C=O Stretching: The carbonyl group's stretching vibration is a prominent feature in the infrared spectrum, typically appearing in the region of 1700-1750 cm⁻¹.

Aromatic C-H Stretching: These vibrations are generally observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the methyl and methylene groups are found just below 3000 cm⁻¹.

C-C Stretching: Vibrations of the carbon-carbon bonds within the aromatic and cyclopentanone (B42830) rings appear in the fingerprint region (below 1600 cm⁻¹).

Bending and Rocking Vibrations: Various bending (scissoring, wagging, twisting) and rocking vibrations of the methyl and methylene groups contribute to the complexity of the fingerprint region.

The accuracy of these predictions is often enhanced by applying scaling factors to the calculated frequencies to account for anharmonicity and limitations in the theoretical model. The comparison between theoretical and experimental vibrational spectra serves as a powerful tool for the structural elucidation of novel this compound derivatives. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique that illustrates the charge distribution of a molecule, providing insights into its reactivity and intermolecular interactions. chemrxiv.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Typically:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, the carbonyl oxygen atom is expected to be the most electron-rich site.

Blue: Represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring are likely to be in these positive regions.

Green: Denotes regions of neutral or near-zero potential.

The MEP surface of this compound and its derivatives can be used to predict how these molecules will interact with biological receptors or other molecules. For example, the negative potential around the carbonyl oxygen suggests its role as a hydrogen bond acceptor, a crucial interaction in many biological systems. Understanding the MEP is vital for designing molecules with specific binding properties. dntb.gov.ua

Thermodynamic Properties

The thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, can be calculated using computational methods. These properties are crucial for understanding the stability and reactivity of the molecule under different conditions.

Critically evaluated thermophysical property data for related compounds like 4,7-dimethylindane are available from resources such as the NIST/TRC Web Thermo Tables. nist.gov These databases provide information on properties like:

Enthalpy of formation

Entropy

Heat capacity

Vapor pressure

Boiling point

Computational calculations can supplement experimental data and provide estimates for derivatives of this compound where experimental values are not available. This information is valuable for predicting the behavior of these compounds in various chemical and biological processes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. mpg.de It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. rsc.org This analysis helps to understand hyperconjugative interactions and intramolecular charge transfer within the molecule. acadpubl.eu

For this compound and its derivatives, NBO analysis can reveal:

Hybridization of atoms: The analysis determines the hybridization of each atom, providing insight into the geometry and bonding.

Donor-acceptor interactions: It quantifies the stabilization energy associated with electron delocalization from donor orbitals (e.g., lone pairs, sigma bonds) to acceptor orbitals (e.g., anti-bonding orbitals). taylorfrancis.com

Intramolecular charge transfer: The analysis can identify pathways of charge transfer within the molecule, which can be important for its reactivity and spectroscopic properties. For instance, interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent carbon atoms contribute to the electronic stability of the molecule. nih.gov

These insights are crucial for understanding the structure-activity relationships of these compounds.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. jussieu.fr It is based on the relationship between the electron density (ρ) and its first derivative. The RDG is a dimensionless quantity that highlights regions of low electron density and small density gradients, which are characteristic of non-covalent interactions. researchgate.net

By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the density itself (sign(λ₂)ρ), different types of interactions can be distinguished: researchgate.net

Hydrogen bonds: Appear as strong, attractive interactions.

Van der Waals interactions: Characterized by weak, attractive forces.

Steric clashes: Represented by repulsive interactions.

For this compound and its derivatives, RDG analysis can provide a visual representation of the intramolecular and intermolecular interactions that govern their conformation and binding properties. This is particularly useful in studying how these molecules fit into the active sites of biological receptors. unam.mx

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). researchgate.net For this compound and its derivatives, molecular docking studies are essential for understanding their potential as therapeutic agents.

Receptor-Ligand Binding Interactions

Molecular docking simulations of this compound derivatives with various protein targets have revealed key binding interactions that contribute to their biological activity. These interactions often include:

Hydrogen Bonding: The carbonyl oxygen of the indanone core is a common hydrogen bond acceptor, forming interactions with amino acid residues such as arginine, serine, and asparagine in the receptor's active site. nih.gov

Hydrophobic Interactions: The aromatic ring and methyl groups of the indanone scaffold often engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine. frontiersin.org

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

π-Alkyl Interactions: Interactions between the aromatic ring and alkyl side chains of amino acids also contribute to binding affinity. nih.gov

For example, a derivative of this compound, 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one, has been shown through computational docking to bind effectively to NF-κB-p50, with a predicted binding energy of -6.2 kcal/mol. nih.gov The analysis of this docked complex indicated interactions with crucial residues involved in DNA binding. nih.gov

The binding energy, or docking score, provides an estimate of the binding affinity of the ligand for the receptor. preprints.org Lower binding energies generally indicate a more stable complex. The specific interactions identified through molecular docking provide a rational basis for the design of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. In the field of medicinal chemistry, QSAR models are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular features essential for biological function. For derivatives of 1-indanone, including this compound, QSAR studies have been employed to elucidate the structural requirements for various biological targets, most notably acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Research Findings in 1-Indanone Derivatives

While specific QSAR studies focusing solely on this compound are not prevalent in the literature, extensive research has been conducted on the broader class of 1-indanone derivatives. These studies provide valuable insights into how substitutions on the indanone ring system influence biological activity. The primary goal of these analyses is to guide the design of new derivatives with enhanced potency and specificity. nih.gov

Several two-dimensional (2D) and three-dimensional (3D) QSAR studies have been successfully performed on series of 1-indanone derivatives, particularly as inhibitors of acetylcholinesterase. nih.govjocpr.com In these analyses, a training set of compounds with known inhibitory activities is used to build a statistical model, which is then validated using an external test set of compounds. jocpr.comresearchgate.net

Three-Dimensional QSAR (3D-QSAR): 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to explore the binding mode of 2-substituted 1-indanone derivatives with AChE. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence inhibitory activity.

A key finding from these 3D-QSAR models is the significance of the electrostatic and steric fields around the molecule. nih.gov For instance, contour map analysis suggests that the binding affinity of these inhibitors with AChE could be enhanced by replacing smaller moieties with bulkier, more hydrophobic groups that possess a high partial positive charge. nih.gov The robustness of these models is confirmed through rigorous statistical validation. nih.gov

Table 1: Statistical Validation of 3D-QSAR Models for 1-Indanone Derivatives as AChE Inhibitors

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive Capability |

|---|---|---|---|

| CoMFA | 0.784 | 0.974 | High |

| CoMSIA | 0.736 | 0.947 | High |

Data sourced from studies on 2-substituted 1-indanone derivatives. nih.gov

Two-Dimensional QSAR (2D-QSAR): In 2D-QSAR analyses of indanone derivatives, various physicochemical parameters are correlated with biological activity (expressed as pIC50). jocpr.comresearchgate.net Multiple linear regression is a common method used to develop a mathematical equation linking these descriptors to the activity. jocpr.com

Studies have shown that electronic and thermodynamic parameters are crucial contributors to the inhibitory activity of these compounds. jocpr.comresearchgate.net The most statistically significant models indicate that properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy (G) are key determinants of the molecule's effectiveness as an AChE inhibitor. jocpr.com The absence of molecular-shape or bulk descriptors in some 2D-QSAR equations for substituted indanone rings suggests that there is considerable space available around this part of the molecule during the inhibition process. nih.gov

Table 2: Key Molecular Descriptors and Their Influence on the AChE Inhibitory Activity of Indanone Derivatives

| Descriptor | Type | Influence on Activity | Rationale |

|---|---|---|---|

| LUMO Energy | Electronic | Contributes significantly | Relates to the molecule's ability to accept electrons in interactions with the target enzyme. jocpr.com |

| Molecular Diameter | Steric/Topological | Contributes significantly | Influences how the molecule fits within the active site of the enzyme. jocpr.com |

| Gibbs Free Energy (G) | Thermodynamic | Contributes significantly | Reflects the spontaneity and energetic favorability of the binding process. jocpr.com |

| Dipole Moment | Electronic | Significant for indanone ring | Indicates the importance of electrostatic interactions in the binding pocket. nih.gov |

Descriptors identified from statistically significant 2D-QSAR models. jocpr.comnih.gov

Biological Activities and Mechanistic Studies of 4,7 Dimethyl 1 Indanone and Its Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of 4,7-Dimethyl-1-indanone derivatives have been substantiated through various preclinical analyses. A notable derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one, referred to as IPX-18, has been a central focus of this research, demonstrating potent anti-inflammatory effects mediated through several key pathways. nih.govmdpi.comnih.gov

IPX-18 has been shown to exert its anti-inflammatory effects by modulating the nuclear factor kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. nih.govnih.gov Under inflammatory conditions, NF-κB is typically activated, leading to the transcription of pro-inflammatory genes. Studies on activated rat basophil leukemia (RBL-2H3) cells treated with IPX-18 showed a significant decrease in the phosphorylation of NF-κB. nih.gov

Concurrently, treatment with IPX-18 was found to increase the levels of Nrf2. nih.govnih.gov The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Nrf2 can negatively control the NF-κB signaling pathway through several mechanisms, including by inhibiting the degradation of IκB-α, which prevents the nuclear translocation of NF-κB, thereby suppressing the inflammatory response. nih.gov The dual action of IPX-18 on these pathways—inhibiting the pro-inflammatory NF-κB signaling while enhancing the protective Nrf2 signaling—highlights a significant mechanism for its anti-inflammatory activity. nih.gov

A key aspect of the anti-inflammatory effect of IPX-18 is its ability to inhibit the release of several pro-inflammatory cytokines. In studies using human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs), IPX-18 demonstrated potent, dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-8 (IL-8). nih.govnih.govnih.gov

The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the cytokine release, were determined for each cytokine in both HWB and PBMCs, showcasing the compound's efficacy. nih.govnih.gov

Table 1: Inhibitory Concentration (IC50) of IPX-18 on Cytokine Release

| Cytokine | IC50 in Human Whole Blood (HWB) | IC50 in Peripheral Blood Mononuclear Cells (PBMCs) |

|---|---|---|

| TNF-α | 298.8 nM | 96.29 nM |

| IFN-γ | 217.6 nM | 103.7 nM |

| IL-2 | 416.0 nM | 122.9 nM |

| IL-8 | 336.6 nM | 105.2 nM |

Data sourced from studies on the derivative IPX-18. nih.govnih.gov

The inflammatory response involves the migration of neutrophils to the site of inflammation, where they release various substances, including the enzyme elastase, which can contribute to tissue damage. Research indicates that IPX-18 can control the migration of activated neutrophils and also inhibit neutrophil elastase. nih.govmdpi.comnih.gov This dual action on neutrophil function suggests that the compound can mitigate the cellular processes that drive inflammation and associated tissue injury.

Basophils play a role in allergic inflammatory responses by releasing histamine (B1213489) and other mediators upon activation, a process known as degranulation. The effect of IPX-18 on basophil function was assessed using rat basophil cells (RBL-2H3) and human whole blood. nih.gov The compound was found to be a potent inhibitor of basophil activation and degranulation. nih.govnih.gov

The IC50 value for the inhibition of basophil activation, measured through the FcεRI receptor assay in human whole blood, was 91.63 nM. nih.govnih.gov Furthermore, IPX-18 inhibited the degranulation of RBL-2H3 cells with an IC50 value of 98.52 nM. nih.govnih.gov These findings demonstrate the compound's ability to interfere with IgE-mediated basophil responses, which are central to allergic inflammation. nih.gov

Table 2: Inhibitory Effects of IPX-18 on Basophil Activity

| Activity | Assay System | IC50 Value |

|---|---|---|

| Basophil Activation Inhibition | FcεRI receptor assay (HWB) | 91.63 nM |

| Basophil Degranulation Inhibition | RBL-2H3 cells | 98.52 nM |

Data sourced from studies on the derivative IPX-18. nih.govnih.gov

Antioxidant Properties

Compounds possessing a 1-indanone (B140024) moiety are recognized for exhibiting various beneficial biological activities, including antioxidant properties. nih.gov The indanone skeleton is a structural component in a variety of natural and synthetic molecules that have demonstrated therapeutic potential. nih.gov

While the broader class of indanone derivatives is known to possess antioxidant capabilities, specific research detailing the free radical scavenging activities of this compound or its derivative IPX-18 through standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the Ferric Reducing Antioxidant Power (FRAP) assay is not extensively documented in the currently available scientific literature. Therefore, quantitative data and detailed findings for these specific assays on the target compound are not presented here.

Anticancer/Antiproliferative Activity

Derivatives of the 1-indanone skeleton, particularly arylidene indanones, are recognized for their potential as anticancer agents. beilstein-journals.orgscinito.ai These compounds often exert their effects by interfering with critical cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govfrontiersin.org Research has demonstrated potent cytotoxic activity of various 2-benzylidene-1-indanone (B110557) derivatives against a range of human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range. beilstein-journals.org

While various indanone derivatives have shown cytotoxicity against numerous cancer cell lines, specific data detailing the activity of this compound derivatives against Jurkat cells (a human T-lymphocyte cell line) is not extensively covered in the currently available literature. However, the broader class of compounds containing an α,β-unsaturated ketone system, similar to arylidene indanones, has been shown to induce apoptosis in Jurkat leukemic cells. nih.gov For instance, thiazolyl hydrazone derivatives of 1-indanone have demonstrated potent anticancer activity against colon cancer cell lines like HT-29, COLO 205, and KM 12. nih.govfrontiersin.org

A key mechanism behind the anticancer effect of indanone derivatives is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org Apoptosis is characterized by distinct morphological changes, including chromatin condensation, nuclear fragmentation, and the cleavage of nuclear DNA into internucleosomal fragments. wikipedia.orgpacific.edu This fragmentation can be visualized as a characteristic "ladder" on an agarose (B213101) gel. nih.govnih.govresearchgate.net

Mechanistic studies on indanone-based compounds have shown that they can induce apoptosis and arrest the cell cycle in the G2/M phase. nih.govfrontiersin.org For example, the indanone-based thiazolyl hydrazone derivative ITH-6 was found to induce apoptosis in colon cancer cell lines, an effect linked to the inhibition of tubulin polymerization during mitosis. nih.gov While these studies confirm the pro-apoptotic potential of the indanone scaffold, specific reports detailing nuclear fragmentation or DNA laddering assays for derivatives of this compound are limited.

The cytotoxic potency of arylidene indanones is heavily influenced by the nature and position of substituents on both the indanone core and the arylidene (benzylidene) ring. rsc.orgscienceopen.com The planar structure of these molecules, which incorporates an α,β-unsaturated ketone system, is crucial for their biological activity. rsc.org

Studies on various 2-benzylidene-1-indanone derivatives have provided insights into their structure-activity relationships (SAR). For instance, modifications on the benzylidene ring, such as the introduction of methoxy (B1213986) or hydroxy groups, can significantly alter anti-inflammatory and cytotoxic effects. scienceopen.com In one study, a 4-hydroxy-3-methoxy substitution on the benzylidene ring of a 6-hydroxy-1-indanone (B1631100) core yielded potent inhibitory activity against inflammatory cytokines. scienceopen.com While these findings highlight important SAR principles for the indanone class, specific SAR studies focused on derivatives of the this compound nucleus are not prominently featured in the reviewed literature.

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The 1-indanone framework is a key component of Donepezil, a well-known drug used for the treatment of Alzheimer's disease, which has spurred significant interest in developing other indanone derivatives as multi-target-directed ligands for neurodegenerative disorders. beilstein-journals.orgnih.gov The therapeutic strategy often involves targeting multiple pathological factors, such as cholinergic depletion and the accumulation of β-amyloid plaques. nih.govnih.gov

A primary strategy in Alzheimer's therapy is to increase acetylcholine (B1216132) levels in the brain by inhibiting the enzymes that break it down: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov Numerous studies have demonstrated that indanone derivatives can be potent inhibitors of these enzymes. nih.govnih.govresearchgate.netmdpi.com

The inhibitory potency varies significantly with the molecular structure. SAR analyses have revealed that the type of amine group and the nature of the linkage to the indanone core are critical. For instance, in one series of indanone derivatives, compounds with a dimethylamine (B145610) group showed greater enzyme inhibition potency than those with piperidine (B6355638) or morpholine. nih.gov Another study found that certain indanone-carbamate hybrids exhibited strong inhibitory activities, with IC50 values in the low micromolar range against both AChE and BChE. researchgate.net While these studies establish the potential of the indanone scaffold for cholinesterase inhibition, specific inhibitory data for this compound derivatives is not detailed in the available research.

Table 1: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 5c | AChE | 0.12 | nih.gov |

| Compound 7b | BChE | 0.04 | nih.gov |

| Compound 9 | AChE | 0.0148 | nih.gov |

| Compound 14 | AChE | 0.0186 | nih.gov |

| Compound 8i | AChE | 0.39 | mdpi.com |

| Compound 8i | BChE | 0.28 | mdpi.com |

| Note: The compounds listed are derivatives of various indanone scaffolds, not specifically this compound. |

β-Amyloid Plaque Inhibition

The aggregation of β-amyloid (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. nih.gov Developing compounds that can inhibit this aggregation or disaggregate existing plaques is a key therapeutic goal. Several studies have shown that indanone derivatives possess significant Aβ anti-aggregation properties. nih.govnih.govdoaj.org

For example, certain indanone derivatives were found to significantly inhibit Aβ aggregation at rates exceeding 80% and could also catalyze the disaggregation of pre-formed Aβ fibrils. nih.govresearchgate.net Another study synthesized novel fluorine-tagged indanone derivatives that showed a high binding affinity for both Aβ1-40 and Aβ1-42 peptides, with Kd values in the nanomolar range. doaj.org These compounds were also able to bind to and stain Aβ plaques in human brain slices from Alzheimer's patients. doaj.org These findings underscore the potential of the indanone structure to interact with Aβ peptides, although research specifically detailing this activity for this compound derivatives is needed.

Table 2: β-Amyloid Binding Affinity of Selected Indanone Derivatives

| Compound ID | Target Peptide | Kd (nmol/L) | Reference |

| Compound a | Aβ1-40 | 467.40 ± 63.26 | doaj.org |

| Compound a | Aβ1-42 | 227.57 ± 19.08 | doaj.org |

| Compound b | Aβ1-40 | 438.13 ± 26.77 | doaj.org |

| Compound b | Aβ1-42 | 167.27 ± 23.70 | doaj.org |

| Note: The compounds listed are derivatives of various indanone scaffolds, not specifically this compound. |

Interaction with apoE Protein

While direct studies detailing the interaction between this compound derivatives and the apolipoprotein E (apoE) protein are not extensively documented in current research, the relevance of this interaction can be inferred from the significant focus on indanone derivatives as potential therapeutic agents for Alzheimer's disease (AD). nih.goveurekaselect.com The APOE-ε4 allele is the most significant known genetic risk factor for late-onset AD. researchgate.net

The pathology of Alzheimer's involves the progressive accumulation of β-amyloid (Aβ) proteins and decreased levels of acetylcholine. researchgate.net Research into indanone derivatives has been centered on developing multi-functional drugs that can address these factors. nih.govbeilstein-journals.org Numerous studies have designed and synthesized indanone derivatives, such as those inspired by the drug donepezil, to act as multi-target agents against AD. nih.govacs.org These compounds are primarily evaluated for their ability to inhibit cholinesterases (AChE and BuChE) and prevent the self-assembly of Aβ peptides. nih.govbeilstein-journals.org For instance, certain synthesized indanone compounds have shown potent AChE inhibition in the nanomolar range and have significantly inhibited Aβ aggregation. nih.govresearchgate.net One derivative, compound 4b, demonstrated 53.04% inhibition against Aβ₁₋₄₂ aggregations. acs.org

ApoE plays a crucial role in lipid homeostasis, and the apoE4 isoform is known to disrupt neuroprotective lipid metabolism by interfering with the interaction between the neuronal receptor sortilin and fatty acid-binding protein 7 (FABP7). nih.gov Although indanone derivatives are being heavily investigated for their anti-Alzheimer's properties, the specific mechanistic pathway involving a direct interaction with the apoE protein has not been explicitly detailed. nih.goveurekaselect.comnih.govacs.org

Other Reported Biological Activities of Indanone Derivatives

The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. researchgate.netnih.gov

Indanone derivatives have been identified as potent antiviral agents. A series of chalcone (B49325) derivatives incorporating an indanone structure were designed and synthesized, showing significant activity against the Tobacco Mosaic Virus (TMV). The therapeutic and protective activities of some of these compounds were found to be superior to the control drug, ningnanmycin.

Table 1: Antiviral Activity of Indanone-Chalcone Derivatives against TMV

| Compound | Activity Type | EC₅₀ (μg/mL) | Control (Ningnanmycin) EC₅₀ (μg/mL) |

|---|---|---|---|

| N2 | Therapeutic | 70.7 | 158.3 |

| N7 | Therapeutic | 89.9 | 158.3 |

| N2 | Protective | 60.8 | 175.6 |

| N10 | Protective | 120.3 | 175.6 |

The antibacterial potential of indanone derivatives has been well-established against both Gram-positive and Gram-negative bacteria. In one study, forty-eight aurone (B1235358) and indanone derivatives were synthesized and evaluated for their inhibitory activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Thirty of these compounds showed moderate to excellent antibacterial activity. nih.gov The structure-activity relationship (SAR) analysis revealed that these derivatives are particularly effective at inhibiting the growth of Gram-positive bacteria, and the introduction of electron-withdrawing groups or hydroxyl moieties enhances this activity. nih.gov

Another study synthesized isoxazole-fused 1-indanone derivatives and tested them against E. coli and Bacillus subtilis. Among the series, derivatives 64k and 64l exhibited the highest antibacterial activity. beilstein-journals.org

Table 2: Antibacterial Activity of Selected Indanone Derivatives

| Compound Series | Target Microbe | Key Findings |

|---|---|---|

| Aurone/Indanone Derivatives (A5, D2) | C. albicans, E. coli, S. aureus | MIC value of 15.625 μM. nih.gov |

| Aurone/Indanone Derivatives (B15, B16, E7) | C. albicans, E. coli, S. aureus | Maximum circle of inhibition of 18 mm. nih.gov |

| Isoxazole fused 1-indanones (64k, 64l) | E. coli, B. subtilis | Highest antibacterial activity in the series. beilstein-journals.org |

Certain natural products containing annulated indanone scaffolds, such as jatropholones A and B, have demonstrated antiplasmodial properties. researchgate.netnih.gov This indicates the potential of the indanone core in the development of antimalarial agents.

The indanone framework is associated with analgesic properties. Research into this area has led to the synthesis and evaluation of various derivatives for their pain-relieving effects.

Based on the available research, there is no specific information documenting the molluscicidal activity of this compound or its derivatives. Studies on molluscicidal agents have explored other chemical classes, such as 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives, for the control of snail populations that act as intermediate hosts for diseases like schistosomiasis. mdpi.com

Hypoglycemic and Hypolipidemic Activities

The class of arylidene indanone compounds, which includes derivatives of this compound, has been recognized for its potential biological activities, including hypoglycemic and hypolipidemic effects. mdpi.com Research into this class of small molecules has identified their potent bioactivity against several diseases, highlighting their potential in addressing metabolic disorders. mdpi.com

Anti-tubercular Activity

Derivatives of the indanone scaffold have been a subject of interest in the development of new therapeutic agents. researchgate.net Specifically, indanyl derivatives have been explored as a template for synthesizing compounds with a range of biological activities, including anti-tubercular properties. researchgate.net This suggests the potential for developing novel treatments for tuberculosis based on the indanone chemical structure. researchgate.net

Toxicological Considerations and Cellular Safety Profiles

The safety profile of indanone derivatives has been evaluated in preclinical studies. In an acute oral toxicity study conducted in Swiss albino mice, a gallic acid-based indanone derivative was found to be well-tolerated and non-toxic at doses up to 1000 mg/kg. cimap.res.innih.gov Throughout the experimental period, there were no observations of morbidity or mortality. cimap.res.in Analysis of blood and serum samples from the treated mice showed non-significant changes in hematological parameters such as total red blood cell (RBC) and white blood cell (WBC) counts, differential leukocyte count, and hemoglobin. cimap.res.in Furthermore, key serum biochemical markers including total cholesterol, triglycerides, creatinine, serum glutamic-pyruvic transaminase (SGPT), and serum glutamic-oxaloacetic transaminase (SGOT) activity remained unaltered, indicating a favorable safety profile under the tested conditions. cimap.res.in

Cytotoxicity Assessment in Normal Cells vs. Cancer Cells

The selective cytotoxicity of indanone derivatives against cancer cells, while sparing normal cells, is a critical aspect of their therapeutic potential. A derivative of this compound, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), was assessed for its cytotoxicity in normal rat basophil leukemia (RBL-2H3) cells. The results indicated no loss of cell viability at concentrations up to 250 nM. mdpi.com

Studies on other indanone derivatives have further substantiated this selective action. For instance, a gallic acid-based indanone derivative demonstrated potent anticancer activity against the MCF-7 hormone-dependent breast cancer cell line, while showing no toxicity to human erythrocytes at concentrations as high as 100 µg/ml. sigmaaldrich.com In another study, an indanone-based thiazolyl hydrazone derivative, known as ITH-6, exhibited a more potent cytotoxic profile against p53 mutant colorectal cancer cell lines (HT-29, COLO 205, and KM 12) compared to a p53 wild-type colorectal cancer cell line (HCT 116). nih.govfrontiersin.org

The table below summarizes the cytotoxic effects of various indanone derivatives on normal and cancer cell lines.

| Compound/Derivative | Cell Line | Cell Type | Observation |

| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | RBL-2H3 | Normal Rat Basophil | No loss of cell viability up to 250 nM. mdpi.com |

| Gallic acid-based indanone derivative | Human Erythrocytes | Normal Human Red Blood Cells | No toxicity observed at 100 µg/ml. sigmaaldrich.com |

| Gallic acid-based indanone derivative | MCF-7 | Human Breast Cancer | Potent anticancer activity. sigmaaldrich.com |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29, COLO 205, KM 12 | p53 Mutant Human Colorectal Cancer | High cytotoxicity. nih.govfrontiersin.org |

| Indanone-based thiazolyl hydrazone (ITH-6) | HCT 116 | p53 Wild-Type Human Colorectal Cancer | Lower cytotoxicity compared to p53 mutant lines. nih.govfrontiersin.org |

Applications and Future Directions

Development of Novel Therapeutic Agents

The indanone scaffold is a "privileged structure" in medicinal chemistry, recognized for its role in a variety of pharmacologically active compounds. nih.gov This framework is a key component in agents developed for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.govbeilstein-journals.org The therapeutic effect of these derivatives often stems from their ability to inhibit critical enzymes, thereby increasing the levels of neuroprotective chemicals in the brain like norepinephrine, serotonin, and dopamine. nih.gov

Derivatives of the indanone core have been shown to modulate the activity of monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are significant targets in the treatment of neurological disorders. nih.gov For instance, the successful Alzheimer's drug Donepezil is an indanone derivative, a fact that has spurred considerable scientific interest in this molecular class. nih.gov Furthermore, research has demonstrated that indanone-based molecules can be designed to target misfolded α-synuclein aggregates, which are implicated in Parkinson's disease, with some derivatives showing high binding affinity to α-synuclein fibrils. nih.gov Beyond neurology, indanone derivatives have also shown promise as antiproliferative agents against various cancer cells, addressing the need for novel therapeutic options in oncology. bohrium.com

The 4,7-Dimethyl-1-indanone structure serves as a crucial starting point or intermediate for synthesizing these more complex, biologically active molecules. Its specific substitution pattern can influence the molecule's interaction with biological targets, making it a key building block in the creation of new therapeutic agents.

| Therapeutic Area | Biological Target | Potential Application | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Monoamine Oxidases (MAO-A, MAO-B) | Alzheimer's Disease, Parkinson's Disease | nih.gov |

| Neurodegenerative Diseases | α-synuclein Aggregates | Parkinson's Disease and other synucleinopathies | nih.gov |

| Oncology | Various (targeting cell proliferation pathways) | Anticancer Agents | beilstein-journals.orgbohrium.com |

| Infectious Diseases | HCV Replication Mechanisms | Hepatitis C Treatment | beilstein-journals.org |

Role in Drug Discovery and Lead Optimization

In the field of drug discovery, this compound functions as a versatile lead structure. bohrium.com A lead compound is a molecule that shows a desired biological activity but may require modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. biobide.com The process of refining these attributes is known as lead optimization. danaher.com

The indanone skeleton is an ideal candidate for this process. Chemists can systematically alter the core structure by adding or modifying functional groups to improve its interaction with a biological target. biobide.com For example, research on 1-indanone (B140024) derivatives designed to bind α-synuclein fibrils showed that substitutions on the indanone ring could significantly reduce or enhance binding affinity. nih.gov The chemical reactivity of this compound is a key asset in this context. Studies have shown that its carbonyl group readily reacts to form derivatives such as oximes, semicarbazones, and phenylhydrazones, demonstrating its suitability for chemical modification. uni.edu

This amenability to structural modification allows researchers to create libraries of related compounds. These libraries can then be screened to identify candidates with improved potency and fewer side effects, a critical step in developing a viable drug. danaher.com The hybridization of the indanone scaffold with other pharmacophores is another promising strategy to enhance therapeutic efficacy and overcome drug resistance. bohrium.com

Green Chemistry Approaches in Indanone Synthesis

The synthesis of indanones, including this compound, has been a focus of green chemistry initiatives aimed at developing more environmentally benign chemical processes. nih.gov Traditional methods often rely on harsh reagents and toxic solvents, leading to significant waste. preprints.org Modern approaches seek to improve efficiency, reduce reaction times, and minimize environmental impact. researchgate.net

One notable green method is the microwave-assisted intramolecular Friedel–Crafts acylation. beilstein-journals.orgnih.gov This technique, used to form the cyclic ketone structure of indanone from precursors like 3-arylpropanoic acids, can be catalyzed by metal triflates in ionic liquids. nih.govresearchgate.net This system allows for good yields, short reaction times, and the potential to recover and reuse the catalyst and ionic liquid, significantly reducing waste. beilstein-journals.orgnih.govresearchgate.net

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Friedel–Crafts Acylation | Uses metal triflate catalysts in triflate-anion ionic liquids. | Short reaction times, good yields, catalyst and solvent can be recovered and reused. | beilstein-journals.orgnih.govresearchgate.net |

| Nazarov Cyclization in Green Solvents | Employs solvents like 4-methyltetrahydropyran (4-MeTHP). | Avoids harmful solvents and hazardous chemicals, simplifies work-up procedures. | preprints.orgsciety.org |

| Transition Metal-Catalyzed Carbonylative Cyclization | Uses catalysts such as palladium or nickel complexes. | High efficiency in forming the indanone ring from appropriate precursors. | beilstein-journals.orgnih.gov |

Advanced Computational Modeling for Drug Design

Computational modeling has become an indispensable tool in modern drug design, and it is frequently applied to indanone-based scaffolds. nih.gov These in silico techniques allow researchers to predict how molecules will behave at the atomic level, saving time and resources compared to traditional laboratory screening. researchgate.net

Molecular docking is a primary technique used to study indanone derivatives. nih.gov This method simulates the binding of a ligand (the potential drug) into the active site of a target protein, predicting its binding orientation and affinity. nih.gov For example, computational studies have been conducted on 68 indanone and indanedione derivatives to investigate their binding with cereblon, a component of the E3 ubiquitin ligase complex and a target in cancer therapy. nih.gov These studies identified ten molecules with a better binding affinity than the known ligand thalidomide. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed on the most promising candidates. nih.gov MD simulations model the movements of atoms in the protein-ligand complex over time, providing insights into the stability of their interaction. nih.gov The binding affinity can then be calculated more accurately using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov These advanced computational tools are crucial for rational drug design, helping to prioritize which this compound derivatives are most likely to succeed as therapeutic agents before they are synthesized.

Exploration of Novel Chemical Transformations

The 1-indanone core, including this compound, is a versatile chemical intermediate that can undergo a variety of novel transformations to produce complex molecular architectures. nih.gov Significant research has focused on annulation reactions, where new rings are fused onto the indanone framework, leading to the creation of intricate fused- and spirocyclic systems. nih.govresearchgate.net

These transformations are often achieved using transition-metal catalysis. For example, palladium-catalyzed reactions can be used for the carbonylative cyclization of unsaturated aryl iodides to form the indanone ring itself. organic-chemistry.org Other strategies involve the rhodium-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which furnishes a range of substituted indanones through a formal [4+1] cycloaddition. researchgate.net

Such reactions enable the synthesis of diverse carbocyclic and heterocyclic skeletons, some of which are found in biologically active natural products. nih.gov For instance, a domino reaction involving intermolecular Friedel–Crafts alkylation followed by intramolecular acylation can produce indanone derivatives that are then converted into indenoindoles via a Fischer indole (B1671886) reaction. nih.gov The ability of the this compound scaffold to participate in these advanced chemical transformations highlights its importance not just in medicinal chemistry, but also in the broader field of synthetic organic chemistry for constructing complex molecules.

Clinical Translation and Preclinical Development

Once a promising indanone-based lead compound is identified and optimized, it must proceed through preclinical and clinical development before it can be approved as a therapeutic agent. biobide.com This translational pathway is a rigorous, multi-stage process designed to evaluate the safety and efficacy of a new drug candidate.

Preclinical development involves extensive in vitro (cell-based) and in vivo (animal) studies. danaher.com These studies assess the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. danaher.com Animal models of specific diseases are used to determine if the compound has the desired therapeutic effect and to identify potential safety concerns. danaher.com

While numerous derivatives of the indanone scaffold have shown significant promise in early-stage, discovery-focused research—such as for treating Alzheimer's disease or targeting cancer cells—the transition to formal clinical trials in humans is a major hurdle. bohrium.comnih.gov Many compounds fail at this stage due to unforeseen toxicity or a lack of efficacy in a whole-organism setting. For derivatives of this compound, successfully navigating preclinical development is the critical step required to determine if their laboratory potential can be translated into a clinically effective treatment for patients.

Conclusion

Summary of Key Research Findings on 4,7-Dimethyl-1-indanone

Research on this compound has primarily established its utility as a foundational building block for the synthesis of more complex, biologically active molecules. The core indanone structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and pharmaceuticals. researchgate.netnih.gov

Key findings related to this compound are centered on its application as a precursor. A notable example is in the synthesis of 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18). mdpi.com This derivative has been investigated for its significant anti-inflammatory properties, demonstrating the potential of the this compound framework to generate compounds with therapeutic value. The synthesis of such derivatives underscores the primary role of this compound in current research: as a starting material for creating novel arylidene indanones and other related compounds with potential applications in treating various diseases. mdpi.com

The broader class of 1-indanones has been extensively studied, with numerous synthetic methods developed for their preparation, including intramolecular Friedel–Crafts reactions and various cyclization strategies. beilstein-journals.orgnih.gov These general methodologies are applicable to the synthesis of this compound, although specific optimization may be required. Derivatives of the 1-indanone (B140024) skeleton are known to exhibit a wide array of biological activities, including anticancer, antiviral, analgesic, and neuroprotective effects, as exemplified by the Alzheimer's drug Donepezil. researchgate.netbohrium.comnih.gov

Remaining Challenges and Open Questions

Despite its utility as a synthetic intermediate, significant gaps remain in the scientific community's understanding of this compound itself. The lack of dedicated research on the compound presents several challenges and leaves many questions unanswered.

Key Challenges:

Limited Characterization: There is a notable scarcity of comprehensive data on the physicochemical and spectroscopic properties of this compound. Detailed experimental data, which are crucial for quality control and reaction optimization, are not widely published.

Synthetic Efficiency: While general methods for 1-indanone synthesis exist, achieving high yields and regioselectivity for specific substituted analogs like this compound can be challenging. beilstein-journals.org The development of more efficient, scalable, and environmentally friendly ("green") synthesis protocols remains an important objective. preprints.org

Unexplored Biological Profile: The intrinsic biological activity of this compound has not been systematically investigated. It is unknown whether the compound itself possesses any of the therapeutic properties seen in its derivatives or other indanones.

Open Questions:

What is the full spectrum of biological activities for this compound?

Could the compound serve as more than just a passive scaffold? Does it have any synergistic or standalone therapeutic effects?

What are the optimal, most sustainable methods for its large-scale production?

Beyond medicinal chemistry, could this compound or its simple derivatives have applications in materials science, such as in the development of organic functional materials or dyes? rsc.org

Future Prospects and Research Avenues

The future of research on this compound is promising, with clear avenues for exploration stemming from the known properties of the broader indanone family.

Medicinal Chemistry:

Derivative Libraries: A primary prospect is the systematic synthesis of a library of derivatives based on the this compound core. By introducing various functional groups at different positions, researchers can explore the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

Targeted Disease Research: Building on the anti-inflammatory properties of its known derivatives, future studies could focus on developing new compounds for inflammatory diseases. mdpi.comresearchgate.net Furthermore, given the established role of indanones in neurodegenerative disease treatment and cancer therapy, screening new derivatives against targets like acetylcholinesterase (AChE), monoamine oxidases (MAO), and various cancer cell lines is a logical next step. bohrium.comnih.gov

Antimicrobial Agents: The indanone scaffold has also been associated with antimicrobial properties. Synthesizing and testing novel derivatives of this compound could lead to new agents to combat drug-resistant bacteria and fungi.

Materials Science:

Functional Materials: Indanone derivatives have been explored for their use in organic electronics and as fluorophores. rsc.org Future research could investigate the photophysical properties of this compound and its derivatives for potential applications in organic light-emitting diodes (OLEDs) or as chemical sensors.

The following table summarizes the key areas of potential for this compound and its derivatives.

| Research Area | Potential Applications |

| Medicinal Chemistry | Development of novel anti-inflammatory, anticancer, neuroprotective, and antimicrobial drugs. |

| Synthetic Chemistry | Optimization of green and efficient synthetic routes for substituted indanones. |

| Materials Science | Exploration of use in organic electronics, OLEDs, dyes, and fluorophores. |

常见问题

Q. What protocols ensure robust structure-activity relationship (SAR) studies for this compound-based bioactive compounds?

- Answer : Standardize assays (e.g., IC measurements) with positive/negative controls. Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Cross-validate findings with in silico docking (AutoDock Vina) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。